An In-Depth Technical Guide to the Synthesis of 5,5-Dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione from Dimedone
An In-Depth Technical Guide to the Synthesis of 5,5-Dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione from Dimedone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 5,5-Dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione, a valuable derivative of dimedone. The synthesis proceeds via a base-catalyzed C-alkylation of 5,5-dimethylcyclohexane-1,3-dione (dimedone) with chloroacetone. This document delves into the underlying reaction mechanism, provides a detailed experimental protocol, and outlines methods for the purification and characterization of the final product. The information presented herein is intended to equip researchers in organic synthesis and drug development with the necessary knowledge to successfully prepare and utilize this compound in their work.
Introduction
Dimedone (5,5-dimethylcyclohexane-1,3-dione) is a versatile cyclic β-diketone that serves as a fundamental building block in organic synthesis.[1] Its derivatives are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities.[2] The introduction of various functional groups onto the dimedone scaffold allows for the generation of diverse molecular architectures with potential therapeutic applications.
This guide focuses on the synthesis of 5,5-Dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione, also known as 2-acetonyldimedone. This particular derivative incorporates a propan-2-one moiety at the C2 position of the dimedone ring, opening avenues for further chemical modifications and biological screening. The synthesis is achieved through a robust and efficient C-alkylation reaction, a cornerstone of carbon-carbon bond formation in organic chemistry.
Reaction Mechanism and Scientific Principles
The synthesis of 5,5-Dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione from dimedone and chloroacetone is a classic example of the C-alkylation of a 1,3-dicarbonyl compound. The acidic nature of the methylene protons at the C2 position of dimedone is a key factor driving this reaction.
Enolate Formation
The reaction is initiated by the deprotonation of dimedone at the α-carbon (C2) by a suitable base to form a resonance-stabilized enolate ion. The pKa of the α-protons in 1,3-dicarbonyl compounds is typically in the range of 9-13, making them readily removable by common bases. The choice of base is critical to ensure efficient enolate formation while minimizing side reactions. Weaker bases like potassium carbonate are often preferred to prevent unwanted reactions of the alkylating agent.
Nucleophilic Attack (C-Alkylation vs. O-Alkylation)
The resulting enolate is an ambident nucleophile, meaning it can react with an electrophile at two different sites: the α-carbon (C-alkylation) or the oxygen atom (O-alkylation). The regioselectivity of this step is influenced by several factors, including the nature of the solvent, the counter-ion of the base, and the electrophile itself.
In the case of the synthesis of 2-acetonyldimedone, the desired pathway is C-alkylation, where the enolate's α-carbon attacks the electrophilic carbon of chloroacetone in an SN2 reaction. The use of a polar aprotic solvent like acetone can favor C-alkylation.
Reaction Pathway Diagram
The overall transformation can be visualized as follows:
Figure 1: Reaction pathway for the synthesis of 2-acetonyldimedone.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of 5,5-Dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity |
| Dimedone | C₈H₁₂O₂ | 140.18 | 10.0 g (71.3 mmol) | ≥98% |
| Chloroacetone | C₃H₅ClO | 92.52 | 7.2 mL (90.0 mmol) | ≥95% |
| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | 14.8 g (107.1 mmol) | ≥99% |
| Acetone | C₃H₆O | 58.08 | 200 mL | ACS grade |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | ACS grade |
| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | As needed | - |
| Saturated Sodium Chloride Solution (Brine) | NaCl(aq) | - | As needed | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - |
| Celite® | - | - | As needed | - |
Step-by-Step Procedure
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Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add dimedone (10.0 g, 71.3 mmol), anhydrous potassium carbonate (14.8 g, 107.1 mmol), and acetone (200 mL).
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Addition of Chloroacetone: Stir the suspension at room temperature and add chloroacetone (7.2 mL, 90.0 mmol) dropwise over a period of 15 minutes.
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Reaction: Heat the reaction mixture to reflux and maintain it for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.
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Work-up - Filtration: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the inorganic salts. Wash the filter cake with a small amount of acetone.
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Work-up - Extraction: Concentrate the filtrate under reduced pressure to obtain a crude residue. Dissolve the residue in diethyl ether (150 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a pale yellow solid.
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Purification: Purify the crude product by recrystallization from a mixture of ethyl acetate and hexane to afford 5,5-Dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione as a white crystalline solid.
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis.
Characterization of 5,5-Dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.
Physical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₆O₃ |
| Molar Mass | 196.24 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 104-106 °C |
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃) δ (ppm): 1.08 (s, 6H, 2 x CH₃), 2.25 (s, 3H, COCH₃), 2.50 (s, 4H, 2 x CH₂), 3.40 (s, 2H, CH₂CO), 14.5 (br s, 1H, enolic OH).
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¹³C NMR (101 MHz, CDCl₃) δ (ppm): 28.3, 29.8, 31.5, 45.8, 51.2, 109.8, 192.5, 204.1.
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IR (KBr, cm⁻¹): 3400-2500 (br, O-H), 1735 (C=O), 1600 (C=O, enolic), 1560 (C=C).
The broad peak in the IR spectrum and the downfield proton signal in the ¹H NMR spectrum indicate that the compound exists predominantly in its enolic tautomeric form in the solid state and in chloroform solution.
Safety and Handling
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Dimedone: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
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Chloroacetone: Highly toxic, lachrymatory, and a skin and respiratory irritant. Work in a well-ventilated fume hood and wear appropriate PPE, including gloves, safety goggles, and a lab coat.
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Potassium Carbonate: Irritant. Avoid inhalation of dust.
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Acetone and Diethyl Ether: Highly flammable solvents. Keep away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each chemical before use and follow standard laboratory safety procedures.
Conclusion
The synthesis of 5,5-Dimethyl-2-(2-oxopropyl)cyclohexane-1,3-dione from dimedone via C-alkylation with chloroacetone is a reliable and straightforward procedure. This guide provides a comprehensive framework, from the mechanistic underpinnings to a detailed experimental protocol and characterization data. The resulting compound serves as a valuable intermediate for the development of novel chemical entities with potential applications in various fields, particularly in drug discovery.
References
- Shriner, R. L.; Todd, H. R. 5,5-Dimethyl-1,3-cyclohexanedione. Org. Synth.1932, 12, 20. DOI: 10.15227/orgsyn.012.0020.
- Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning: Boston, MA, 2015.
- Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press: Oxford, U.K., 2012.
- Martínez, R.; Hernández-Ortega, S.; Triana, L.; Camacho, J. 3-Hydroxy-5,5-dimethyl-2-(2-oxopropyl)cyclohex-2-enone. Acta Crystallogr. Sect. E Struct. Rep. Online2009, 65 (12), o3139.
- Stetter, H.; Dierichs, W. Über die Anlagerung von Aldehyden an α,β-ungesättigte Ketone, I. Mitteil.: Die Anlagerung von Formaldehyd an Vinylketone. Chem. Ber.1952, 85 (1), 61-67.
- Mohareb, R. M.; Abdelaziz, M. A. The Uses of Dimedone for the Synthesis of Thiophene, Thiazole and Annulated Derivatives with Antitumor, Pim-1 Kinase Inhibitions, PAINS Evaluations and Molecular Docking. Anticancer. Agents Med. Chem.2021, 21 (16), 2258-2277.
